![molecular formula C16H23NO2 B14633796 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one CAS No. 55078-64-3](/img/structure/B14633796.png)
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. Compounds containing the piperidine moiety exhibit a wide range of biological activities, making them valuable in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Substituents: The ethyl and hydroxyphenyl groups are introduced through substitution reactions.
Final Assembly: The final step involves the coupling of the piperidine derivative with a propanone moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Wissenschaftliche Forschungsanwendungen
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their diverse biological effects. For example, they may act as agonists or antagonists at neurotransmitter receptors, modulating neuronal activity and producing therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-hydroxypiperidine: A related compound with similar structural features but lacking the propanone moiety.
4-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another piperidine derivative with different substituents, showing high selectivity for resistant Plasmodium falciparum.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide: A fentanyl analogue with a piperidine core, used in pain management.
Uniqueness
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and propanone moieties allows for diverse reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
55078-64-3 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[1-ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-3-15(19)16(8-10-17(4-2)11-9-16)13-6-5-7-14(18)12-13/h5-7,12,18H,3-4,8-11H2,1-2H3 |
InChI-Schlüssel |
XCAMYZFCUDXNFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(CCN(CC1)CC)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


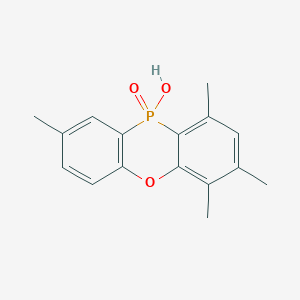
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
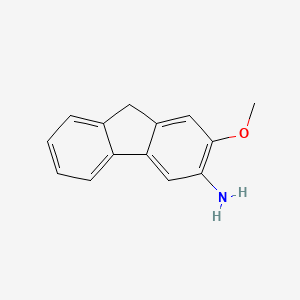
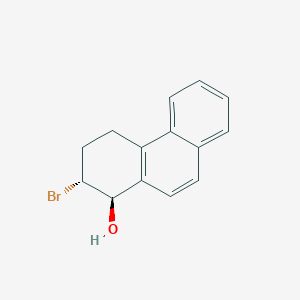
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
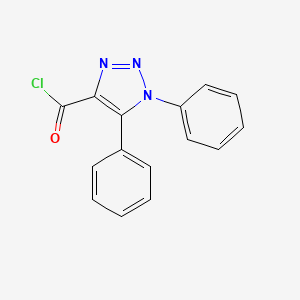
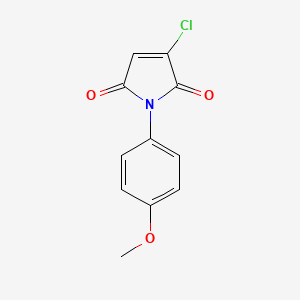
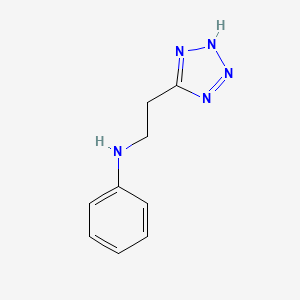
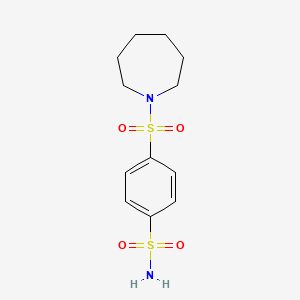
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

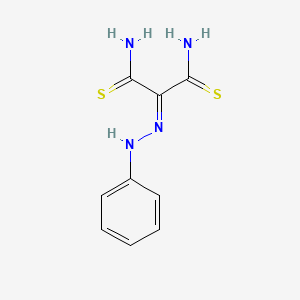
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
